molecular formula C7H6ClN3 B11915090 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1116136-70-9

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B11915090
CAS No.: 1116136-70-9
M. Wt: 167.59 g/mol
InChI Key: BJNDNNYBDWIVIW-UHFFFAOYSA-N
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Description

Significance of Pyrrolopyridine (Azaindole) Ring Systems in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. nih.govresearchgate.net Their structural resemblance to endogenous molecules like purines and the amino acid tryptophan has made them a focal point in medicinal chemistry. nih.gov This structural analogy allows them to interact with biological targets that recognize these natural motifs, leading to a broad spectrum of pharmacological activities.

The azaindole framework is a key component in numerous therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy. nih.govjst.go.jp The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with the hinge region of protein kinases. jst.go.jp This ability to form multiple hydrogen bonds makes azaindoles a "privileged scaffold" for designing potent and selective kinase inhibitors. nih.gov Indeed, several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib (B611658) and the Bcl-2 inhibitor Venetoclax, feature a 7-azaindole (B17877) core. jst.go.jp

Beyond cancer, pyrrolopyridine derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.com The versatility of the azaindole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile. nih.gov

Bioisosteric Relationships and Scaffold Utility in Drug Discovery

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. researchgate.netacs.org Azaindoles are considered excellent bioisosteres of indoles and purines. nih.gov The substitution of a carbon atom in the indole (B1671886) ring with a nitrogen atom to form an azaindole can significantly impact a molecule's properties. nih.govresearchgate.net

This bioisosteric replacement can lead to:

Modulated Physicochemical Properties: The introduction of a nitrogen atom can alter a compound's solubility, lipophilicity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Enhanced Target Binding: The nitrogen atom can introduce new hydrogen bonding interactions with the biological target, leading to improved potency and selectivity. jst.go.jpgoogleapis.com

Novel Intellectual Property: The creation of novel azaindole-containing molecules provides an avenue for new patents in the competitive landscape of drug discovery. jst.go.jp

The utility of the azaindole scaffold is further highlighted by its application in fragment-based drug discovery (FBDD). In FBDD, small molecular fragments with weak binding affinity to a target are identified and then grown or merged to create more potent lead compounds. nih.gov The 7-azaindole scaffold has been successfully used as a starting fragment in FBDD campaigns, leading to the discovery of potent kinase inhibitors. jst.go.jp

Overview of Pyrrolo[3,2-b]pyridine Isomers and Derivatives

The pyrrolopyridine system can exist in several isomeric forms, depending on the relative positions of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring. The main isomers are 4-azaindole (B1209526) (pyrrolo[3,2-c]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-b]pyridine), 6-azaindole (B1212597) (pyrrolo[3,4-b]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine). jst.go.jp Each of these isomers possesses a unique electronic distribution and three-dimensional shape, leading to distinct biological activities.

While 7-azaindole derivatives have been extensively studied and have led to marketed drugs, research into other isomers, including the pyrrolo[3,2-b]pyridine framework, is gaining momentum. jst.go.jpresearchgate.net

Unique Research Interest in the Pyrrolo[3,2-b]pyridine Framework

The pyrrolo[3,2-b]pyridine scaffold, while less explored than its 7-azaindole counterpart, has demonstrated significant potential in various therapeutic areas. A notable area of interest is its antibacterial activity. Derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli. nih.govnih.gov A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents through high-throughput screening. nih.gov The most active compound from this series exhibited a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov

Furthermore, the pyrrolo[3,2-b]pyridine core has been investigated for its potential in developing antiproliferative agents against melanoma. sigmaaldrich.com A study on diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold revealed that several compounds exhibited superior or similar activity against the A375 human melanoma cell line compared to the established drug Sorafenib. sigmaaldrich.com

The reactivity of the pyrrolo[3,2-b]pyrrole (B15495793) core, a related structure, at positions 3 and 6 makes it a convenient starting point for the synthesis of more complex ladder-type heterocycles with interesting photophysical properties. researchgate.net This suggests that the pyrrolo[3,2-b]pyridine framework also offers versatile opportunities for chemical modification to explore a wider chemical space for biological activity.

While specific research on 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is limited in publicly available literature, the demonstrated antibacterial and anticancer potential of the core pyrrolo[3,2-b]pyridine scaffold highlights the importance of this specific derivative as a target for future investigation. The presence of a chlorine atom at the 7-position and an amine group at the 3-position provides key functional handles for further chemical modification and can significantly influence the molecule's interaction with biological targets. The exploration of such substituted pyrrolo[3,2-b]pyridines could lead to the discovery of novel drug candidates with improved efficacy and unique pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1116136-70-9

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H,9H2

InChI Key

BJNDNNYBDWIVIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)N

Origin of Product

United States

Mechanistic Insights into Reactions Involving Pyrrolo 3,2 B Pyridine Systems

Reaction Mechanism Elucidation for Pyrrolo[3,2-b]pyridine Ring Formation

The synthesis of the pyrrolo[3,2-b]pyridine ring system can be achieved through various strategic approaches, each with its own mechanistic pathway. While a single, universally applied method does not exist, several key reactions have been developed to construct this bicyclic heteroaromatic core.

One notable method involves the ring transformation of pyrazolo[2,3-a]pyridines . In this approach, pyridinium (B92312) N-imides react with dipolarophiles, leading to cycloadducts that undergo a stereospecific ring transformation involving the fission of an N-N bond to form tetrahydropyrrolo[3,2-b]pyridines. acs.org Subsequent oxidation, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can then yield the aromatic pyrrolo[3,2-b]pyridine core. acs.org

Another significant strategy relies on metal-catalyzed cross-coupling reactions . nih.govrsc.org These methods often start with appropriately substituted pyridines and build the pyrrole (B145914) ring onto them.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a common starting point. For instance, an amino-halopyridine can be coupled with a terminal alkyne, followed by a cyclization step, often mediated by a strong base or copper, to form the pyrrole ring. nih.gov

The Heck reaction , involving the palladium-catalyzed reaction of a vinyl halide or triflate with an alkene, has also been employed. Intramolecular Heck reactions of enamines derived from amino-ortho-halogenated pyridines can lead to the formation of the pyrrolo[3,2-b]pyridine system. nih.gov The use of microwave irradiation has been shown to reduce reaction times and improve the efficiency of these palladium-catalyzed cyclizations. nih.gov

A summary of selected synthetic strategies for the pyrrolo[3,2-b]pyridine core is presented in the table below.

Reaction Type Starting Materials Catalyst/Reagents Key Mechanistic Step Reference
Ring TransformationPyridinium N-imides, Dipolarophiles-N-N bond fission in cycloadduct acs.org
Sonogashira Coupling & CyclizationAmino-halopyridines, Terminal alkynesPd catalyst, CuI, BaseC-C bond formation followed by intramolecular cyclization nih.gov
Intramolecular Heck ReactionEnamines from amino-ortho-halogenated pyridinesPd catalyst, BaseIntramolecular C-C bond formation nih.gov

These methods provide versatile routes to the pyrrolo[3,2-b]pyridine scaffold, allowing for the introduction of various substituents, which is essential for developing structure-activity relationships in medicinal chemistry. nih.govrsc.org

Studies on Nucleophilic Aromatic Substitution and Rearrangement Pathways in Halogenated Pyrrolopyridines

Halogenated pyrrolopyridines are key intermediates for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the 7-chloro substituent in 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is governed by the electronic properties of the bicyclic system.

The SNAr mechanism is generally favored on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgnih.gov In the case of pyrrolo[3,2-b]pyridine, the pyridine (B92270) nitrogen atom acts as an intrinsic electron-withdrawing feature, which can activate the ring towards nucleophilic attack. wikipedia.orgyoutube.com The attack of a nucleophile typically occurs at positions ortho or para to the ring nitrogen, as the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the nitrogen atom. youtube.comnih.gov For the 7-chloro-1H-pyrrolo[3,2-b]pyridine system, the chlorine atom is para to the pyridine nitrogen, making it a suitable position for nucleophilic attack.

The general mechanism for the SNAr reaction at the 7-position is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate.

Elimination: The aromaticity is restored by the departure of the chloride leaving group.

The rate of these reactions is influenced by the nature of the leaving group. While for many activated aryl halides the leaving group order is F > Cl ≈ Br > I, this can vary depending on the specific substrate and reaction conditions. nih.govyoutube.com In some pyridinium systems, the rate-determining step may not be the initial nucleophilic addition but rather a subsequent deprotonation step. nih.gov

While SNAr is the primary pathway for substitution, rearrangement reactions, such as the Smiles rearrangement, can occur under specific conditions, particularly when the nucleophile contains a tethered functional group that can act as an internal nucleophile. However, for simple nucleophilic substitutions on 7-chloro-1H-pyrrolo[3,2-b]pyridine with external nucleophiles, such rearrangements are less common. The primary utility of the 7-chloro group is as a handle for introducing a variety of substituents via SNAr, which has been demonstrated in the synthesis of various 7-azaindole (B17877) derivatives. rsc.orgacs.org

Tautomeric Equilibria and Proton Transfer Mechanisms in Pyrrolopyridines

The this compound molecule can exist in different tautomeric forms due to the presence of the pyrrole NH and the exocyclic amino group. Proton transfer between the nitrogen atoms and the carbon atoms of the ring system can lead to different isomers. The stability of these tautomers is influenced by both the inherent electronic nature of the molecule and the surrounding solvent environment.

The two primary tautomeric forms involving the amino group are the amino form (this compound) and the imino form (7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-3-ylidene)amine). In most cases, for aminopyrroles and related heterocycles, the amino tautomer is significantly more stable.

Proton transfer is a fundamental process that can occur both in the ground state and the excited state. acs.org For azaindole systems, excited-state proton transfer (ESPT) is a well-documented phenomenon. acs.org This process can be either intramolecular or assisted by solvent molecules, particularly protic solvents like water. nih.gov Theoretical studies on 7-azaindole derivatives have shown that water molecules can form a bridge to facilitate a double proton transfer between the pyrrole nitrogen and the pyridine nitrogen. nih.gov The presence of substituents on the ring system can influence the energy barrier and the dynamics of this proton transfer. nih.gov

For this compound, the following proton transfer equilibria can be considered:

Tautomerism of the amino group: The proton from the exocyclic amino group can potentially transfer to one of the ring carbons, though this is generally energetically unfavorable.

Protonation/Deprotonation of the ring nitrogens: The pyrrole nitrogen can be deprotonated, while the pyridine nitrogen can be protonated. The pKa values of these sites will determine the predominant species at a given pH.

Intramolecular/Solvent-assisted proton transfer: In a manner similar to 7-azaindole, a proton could be transferred from the pyrrole nitrogen to the pyridine nitrogen. This process is often much faster in the excited state (ESPT). acs.orgnih.gov

The study of these equilibria is crucial as the specific tautomeric or protonation state of the molecule can significantly impact its biological activity and its interactions with target macromolecules.

Computational Chemistry Approaches for Pyrrolo 3,2 B Pyridin 3 Amine Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of pyrrolo[3,2-b]pyridine derivatives. By calculating various molecular properties, researchers can gain a comprehensive understanding of the chemical behavior of these compounds.

A key aspect of DFT analysis involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Studies on related pyridine (B92270) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter this energy gap, thereby modulating the molecule's reactivity. researchgate.net

In a study on pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations at the B3LYP/6-311G++ level of theory were employed to analyze the optimized geometry and HOMO-LUMO energies of the synthesized compounds. researchgate.net This level of theory is also commonly used for other heterocyclic systems to provide reliable predictions of their electronic properties. researchgate.netresearchgate.net

Analysis of Global Electron Density Transfer and Bonding Evolution

Further insights into the reactivity and bonding characteristics of these molecules can be obtained through the analysis of global electron density transfer and bonding evolution. Natural Bond Orbital (NBO) analysis, a common computational technique, is used to investigate charge transfer and intramolecular interactions. This analysis provides a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule.

For example, in studies of similar heterocyclic compounds, NBO analysis has been used to understand the stabilization energies associated with electron delocalization from donor to acceptor orbitals, which provides a quantitative measure of intramolecular interactions. The examination of Mulliken atomic charges and the generation of Molecular Electrostatic Potential (MEP) surfaces also offer a visual representation of the electron distribution and highlight regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net These computational approaches are crucial for understanding the intrinsic properties that govern the chemical behavior of 7-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine and its analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely utilized computational method to predict the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in drug discovery for understanding ligand-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates.

For pyrrolo[2,3-d]pyrimidine derivatives, molecular docking has been successfully used to elucidate their interactions with various biological targets, including kinases. afjbs.com These studies help in identifying key amino acid residues in the binding pocket that are crucial for the ligand's activity. The docking scores, which estimate the binding affinity, provide a valuable metric for ranking and prioritizing compounds for further experimental validation. afjbs.com

Prediction of Binding Modes and Affinities

Molecular docking simulations provide detailed predictions of how a ligand, such as a this compound analog, fits into the active site of a target protein. The predicted binding mode reveals the specific conformation of the ligand and its orientation relative to the surrounding amino acid residues.

The binding affinity, often expressed as a docking score in units of kcal/mol, is a quantitative measure of the strength of the interaction between the ligand and the target. afjbs.com A lower (more negative) docking score generally indicates a stronger binding affinity. afjbs.com For example, in a study of pyrrolo[2,3-d]pyrimidine derivatives, a compound with a docking score of -7.4 kcal/mol was identified as having a strong binding affinity to its target protein. afjbs.com This information is critical for structure-activity relationship (SAR) studies, where the goal is to design more potent inhibitors.

Characterization of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-target complex is determined by a variety of non-covalent interactions. Molecular docking simulations allow for the detailed characterization of these interactions, which include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. Docking studies can identify the specific donor and acceptor atoms involved in hydrogen bonding between the ligand and the protein.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding.

Other Interactions: Other important interactions include van der Waals forces, pi-pi stacking, and electrostatic interactions.

The identification and analysis of these key molecular interactions are essential for understanding the mechanism of action of a drug and for designing new molecules with improved binding properties. afjbs.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes that may occur upon ligand binding.

In a 100 ns MD simulation of pyridine derivatives, the stability of the protein-ligand complex and the deformability of amino acid residues were assessed. researchgate.net Such simulations can provide valuable information on the flexibility of the binding site and the dynamic behavior of the ligand within it, which is crucial for a more accurate understanding of the binding process.

In Silico Assessment of Pharmacokinetic Relevant Properties (e.g., plasma stability)

In addition to predicting the binding affinity and mode, computational methods are also employed to assess the pharmacokinetic properties of drug candidates. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Software tools can predict a range of properties, including:

Gastrointestinal (GI) Absorption: The likelihood that a compound will be absorbed from the gut into the bloodstream. mdpi.com

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the protective barrier of the brain. mdpi.com

P-glycoprotein (P-gp) Inhibition: P-gp is a transporter protein that can pump drugs out of cells, and its inhibition can affect drug distribution and efficacy. mdpi.com

Drug-likeness: This is assessed based on rules such as Lipinski's rule of five, which predicts whether a compound has properties that would make it a likely orally active drug in humans. nih.gov

These in silico predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, allowing researchers to prioritize candidates that are more likely to succeed in later stages of drug development. afjbs.commdpi.com

Structure-Based and Ligand-Based Drug Design Strategies Applied to Pyrrolopyridines

The pyrrolopyridine scaffold, a bioisostere of purines, indoles, and pyrazolopyrimidines, has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.gov Computational chemistry, employing both structure-based and ligand-based drug design strategies, plays a pivotal role in the discovery and optimization of pyrrolopyridine derivatives as therapeutic agents. These approaches are instrumental in understanding the molecular interactions that govern their biological activity and in guiding the synthesis of more potent and selective compounds. nih.govmdpi.com

Structure-Based Drug Design (SBDD)

Structure-based drug design relies on the three-dimensional structural information of the biological target, typically a protein, to design ligands that can bind to it with high affinity and selectivity. mdpi.com X-ray crystallography and NMR spectroscopy are the primary techniques used to elucidate these structures. Once a target's structure is known, computational methods like molecular docking can be used to predict the binding mode and affinity of potential inhibitors. youtube.com

In the context of pyrrolopyridines, SBDD has been instrumental in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov Many kinase inhibitors are designed to compete with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site. nih.gov The pyrrolopyridine nucleus effectively mimics the purine (B94841) ring of ATP, making it an excellent scaffold for kinase inhibitor design. nih.gov

A key strategy in SBDD is the use of "scaffold hopping," where a known chemical scaffold is replaced with a novel one while retaining similar biological activity. This approach was successfully used in the discovery of potent and selective inhibitors for the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). acs.orgacs.org Starting from a known AKT inhibitor, researchers identified a pyrrolopyridine core as a superior hinge-binding element, significantly enhancing the inhibitory activity against LATS1/2. acs.org Further optimization, guided by the structural understanding of the kinase's active site, led to the development of inhibitors with improved potency and kinome-wide selectivity. acs.orgacs.org

Molecular docking studies have also been crucial in understanding the structure-activity relationships (SAR) of pyrrolopyridine derivatives. For instance, docking studies of pyrrolo[2,3-d]pyrimidine analogs into the colony-stimulating factor 1 receptor (CSF1R) crystal structure revealed key ligand-protein interactions similar to those of the known inhibitor Pexidartinib. mdpi.com This information helps in rationalizing the observed activities and in designing new derivatives with enhanced binding affinity. mdpi.com

Ligand-Based Drug Design (LBDD)

When the three-dimensional structure of the target protein is unavailable, ligand-based drug design methods are employed. nih.gov These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov LBDD encompasses several computational techniques, including quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling. nih.govmdpi.com

QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds. For pyrrolopyridine derivatives, QSAR studies can help identify the key structural features that contribute to their inhibitory potency against a specific kinase.

Pharmacophore modeling, another powerful LBDD technique, focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This "pharmacophore" can then be used as a template to screen large compound libraries for new potential inhibitors. The development of pharmacophore models for pyrrolopyridine-based kinase inhibitors can guide the design of new molecules with optimized interactions with the target's binding site.

The design of novel fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines as potent EGFR/CDK2 inhibitors has been guided by identifying the essential pharmacophoric features of known inhibitors. nih.govresearchgate.net This approach led to the synthesis of compounds with significant anticancer activities. nih.govresearchgate.net

The following table summarizes the key computational approaches and their applications in the design of pyrrolopyridine-based compounds.

Design Strategy Methodology Application to Pyrrolopyridines Key Findings/Goals
Structure-Based Drug Design (SBDD) Molecular DockingPredicting binding modes of pyrrolopyridine analogs in kinase active sites (e.g., CSF1R, LATS1/2). acs.orgmdpi.comIdentification of key protein-ligand interactions, rationalization of SAR, and guidance for lead optimization. mdpi.com
Scaffold HoppingReplacing existing inhibitor scaffolds with a pyrrolopyridine core. acs.orgacs.orgDiscovery of novel kinase inhibitors with improved potency and selectivity. acs.org
Ligand-Based Drug Design (LBDD) Quantitative Structure-Activity Relationship (QSAR)Correlating structural properties of pyrrolopyridine derivatives with their biological activity. nih.govPredicting the activity of new analogs and identifying key structural determinants for potency.
Pharmacophore ModelingIdentifying the essential 3D arrangement of chemical features for kinase inhibition. nih.govresearchgate.netVirtual screening of compound libraries and design of novel inhibitors with desired features.

The integration of both structure-based and ligand-based drug design strategies provides a powerful platform for the discovery and development of novel therapeutic agents based on the this compound scaffold and its analogs. These computational approaches not only accelerate the drug discovery process but also contribute to a deeper understanding of the molecular basis of their therapeutic action.

Structure Activity Relationship Sar and Rational Design in Pyrrolo 3,2 B Pyridin 3 Amine Research

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of various substituents on the core bicyclic system. Researchers have systematically modified the pyrrole (B145914) and pyridine (B92270) rings to probe the structural requirements for target engagement.

The pyrrolo[3,2-b]pyridine scaffold offers multiple positions for substitution, including the pyrrole nitrogen (N-1), and several carbon atoms (C-2, C-3, C-5, C-6, C-7) on the rings. The nature of these substituents profoundly influences the molecule's interaction with its biological target.

For instance, in the development of inhibitors for the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), a wide range of substituents at the C-3 position of a pyrrolopyridine core were tolerated. acs.org Among these, a fluorine atom provided the most significant increase in activity while helping to maintain metabolic stability. acs.org In a separate study on pyrrolo[3,4-c]pyridine derivatives, a methyl group at the R¹ position was found to enhance metabolic stability. nih.gov The potency of these derivatives was also contingent on the R² substituent; activity was boosted with ethyl and propyl chains, whereas larger groups like phenyl or cyclopentyl resulted in a notable loss of potency. nih.gov Furthermore, introducing a 7-fluoro substituent was shown to have a significant impact on the activity of pyrrolo[3,4-c]pyridine derivatives targeting spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). nih.gov

In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, converting a pyrrolo[2,3-d]pyrimidine to its 1-deaza analogue, a pyrrolo[3,2-c]pyridine, was well-tolerated and maintained potent inhibitory activity. acs.org Research on inhibitors for Monopolar Spindle 1 (MPS1) kinase, based on a 1H-pyrrolo[3,2-c]pyridine scaffold, revealed that a 2,5-disubstituted aniline (B41778) ring attached to the core was poorly tolerated. acs.org Specifically, adding a trifluoromethyl (CF₃) group to the 5-position of the aniline ring was predicted to cause a steric clash with an aspartate residue (Asp608) in the kinase's binding site. acs.org

The development of fibroblast growth factor receptor (FGFR) inhibitors using a 1H-pyrrolo[2,3-b]pyridine scaffold provided further SAR insights. Compound 4h from this series demonstrated potent activity against FGFR1-3, showcasing the potential of this scaffold for developing effective cancer therapeutics. rsc.org

CompoundTarget Kinase(s)Modifications / Key SubstituentsIC₅₀ (nM)Reference
Compound 1r FMSDiarylurea with pyrrolo[3,2-c]pyridine scaffold30 nih.gov
Compound 1e FMSDiarylurea with pyrrolo[3,2-c]pyridine scaffold60 nih.gov
KIST101029 (Lead) FMSDiarylurea with pyrrolo[3,2-c]pyridine scaffold96 nih.gov
Compound 48 MPS11H-pyrrolo[3,2-c]pyridine scaffold6 acs.org
Compound 8 MPS1, CDK21H-pyrrolo[3,2-c]pyridine scaffoldMPS1: 25, CDK2: 43 acs.org
Compound 4h FGFR1, FGFR2, FGFR31H-pyrrolo[2,3-b]pyridine scaffoldFGFR1: 7, FGFR2: 9, FGFR3: 25 rsc.org
Compound 22 CDK81H-pyrrolo[2,3-b]pyridine scaffold48.6 acs.org

The amine group, particularly at the C-3 position, is a critical functional group for many pyrrolopyridine derivatives, especially those designed as kinase inhibitors. This is because the pyrrolopyridine scaffold acts as an ATP mimic, and the amine functionality is often essential for forming key hydrogen bond interactions with the "hinge" region of the kinase's ATP-binding pocket. nih.govwikipedia.org This interaction anchors the inhibitor in the active site, forming a stable complex and preventing ATP from binding.

The importance of the nitrogen atom's placement within the heterocyclic core was highlighted in a study aimed at developing inhibitors for the colony-stimulating factor 1 receptor (CSF1R). nih.gov When researchers synthesized a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, they found it was 20-fold less potent than its corresponding pyrrolopyrimidine parent compound. nih.gov This result underscored the critical importance of the nitrogen at position 3 of the pyrimidine (B1678525) ring (N-3) for efficient CSF1R inhibition, suggesting that the precise geometry and hydrogen bonding capacity provided by the standard pyrrolopyrimidine or a correctly substituted pyrrolopyridine amine are vital for activity. nih.gov

Molecular dynamics simulations of a pyrrolopyridine-based JAK1 inhibitor showed that the pyrrolopyridine moiety formed stable hydrogen bond interactions with residues Leu959 and Phe958 in the kinase hinge region throughout the simulation, confirming the amine's role in anchoring the molecule. nih.gov

Scaffold Modification and Optimization Strategies

The pyrrolopyridine nucleus serves as a versatile starting point, or "scaffold," which can be chemically modified to optimize drug-like properties. Strategies such as scaffold hopping and functional group derivatization are commonly employed.

A notable example is the development of LATS1/2 inhibitors through "scaffold hopping" from a known AKT inhibitor, AT-7867. acs.orgacs.org Initial screening of alternative hinge-binding heterocycles identified a pyrrolopyridine core as the only one that significantly boosted inhibitory activity against LATS1/2. acs.org Subsequent optimization focused on modifying a piperidine (B6355638) substituent to improve metabolic stability and cellular potency. acs.org For instance, incorporating methyl groups onto the piperidine ring was hypothesized to lock it into a single, more favorable conformation. acs.org Further refinements, such as adding fluoro or methyl groups to a central phenyl ring, were made to balance metabolic stability and activity. acs.org

In another optimization effort, researchers developed 1H-pyrrolo[3,2-b]pyridine-based negative allosteric modulators (NAMs) for the GluN2B receptor. nih.gov The optimization process involved modifying a secondary amide to improve solubility and permeability, which also had the benefit of eliminating two hydrogen bond donors. nih.gov This led to compounds with favorable metabolic stability in rats and high receptor occupancy after oral dosing. nih.govnih.gov

Design Principles for Kinase Inhibitors and Other Therapeutic Targets within Pyrrolopyridine Scaffolds

The pyrrolopyridine scaffold is considered a "privileged" structure in medicinal chemistry, particularly for the design of kinase inhibitors. nih.gov This is because the fused pyrrole and pyridine rings create a system that is a bioisosteric mimic of adenine, the nitrogenous base component of adenosine (B11128) triphosphate (ATP). wikipedia.orgrjeid.com Since all kinases utilize ATP as a phosphate (B84403) donor, molecules that can successfully mimic ATP can bind to the highly conserved ATP-binding site on kinases, thereby inhibiting their activity. wikipedia.orgrjeid.com The 1H-pyrrolo[2,3-b]pyridine ring system, for example, has been effectively used to mimic the pyrrolopyrimidine scaffold, which itself is a well-established purine (B94841) isostere in many kinase inhibitors. wikipedia.org

The versatility of the scaffold allows for the development of inhibitors for a wide range of kinases, including Janus kinases (JAKs), FMS, and FGFRs, by tailoring the substituents that extend from the core into other regions of the ATP-binding pocket. rsc.orgnih.govnih.gov

The primary mechanism by which pyrrolopyridine-based kinase inhibitors function is through competitive inhibition at the ATP-binding site. nih.govwikipedia.org The scaffold itself typically forms hydrogen bonds with the kinase hinge region, while appended substituents can form additional interactions in adjacent hydrophobic pockets, enhancing both potency and selectivity. nih.govnih.gov

Some inhibitors are designed to bind to the active "DFG-in" conformation of a kinase, while others, known as type II inhibitors, bind to the inactive "DFG-out" conformation. nih.gov This latter approach can offer greater selectivity. A potent type II inhibitor of CDK8 was developed based on a 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating that these compounds can be designed to stabilize inactive kinase conformations. acs.org

While most pyrrolopyridine research has focused on ATP-competitive inhibitors, the scaffold is also suitable for designing allosteric modulators. These molecules bind to a site on the protein distinct from the primary (orthosteric) binding site, inducing a conformational change that modulates the protein's activity. A series of 1H-pyrrolo[3,2-b]pyridine derivatives were identified as selective negative allosteric modulators (NAMs) of the GluN2B NMDA receptor, demonstrating the scaffold's utility beyond traditional competitive inhibition. nih.govnih.gov In the kinase domain, a derivative of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govmtroyal.caacs.orgtriazole was identified as a potential type III allosteric inhibitor of RIPK1, binding to an allosteric pocket and locking the kinase in an inactive state. rsc.org This highlights the adaptability of pyrrole-fused heterocyclic scaffolds for targeting both orthosteric and allosteric sites.

Preclinical Mechanistic Investigations of Pyrrolo 3,2 B Pyridin 3 Amine Analogs

Molecular Mechanisms of Target Modulation (In Vitro Studies)

In vitro studies have been instrumental in elucidating the molecular mechanisms through which analogs of pyrrolo[3,2-b]pyridin-3-amine exert their biological effects. These investigations, spanning enzymatic assays and cell-based models, have revealed a class of compounds capable of modulating multiple key signaling pathways implicated in cancer and other diseases. The core structure, a bioisostere of adenine, allows these molecules to function as ATP-competitive inhibitors for a variety of protein kinases. nih.gov

Analogs based on the pyrrolopyridine scaffold have been profiled against numerous kinases, demonstrating a range of potencies and selectivities. The primary targets identified include Colony-Stimulating Factor-1 Receptor (CSF-1R), Monopolar Spindle 1 (MPS1) kinase, Janus Kinases (JAKs), and Tropomyosin Receptor Kinases (TRKs).

Inhibition of CSF-1R (FMS Kinase): The CSF-1R, or FMS kinase, is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages. researchgate.net Its overexpression is linked to various cancers and inflammatory conditions. researchgate.netresearchgate.net A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. Among them, compound 1r emerged as a particularly potent inhibitor with an IC₅₀ value of 30 nM, making it over three times more potent than the lead compound, KIST101029 (IC₅₀ = 96 nM). researchgate.netresearchgate.net This compound demonstrated high selectivity for FMS kinase when tested against a panel of 40 other kinases. researchgate.net Similarly, pyrrolo[2,3-d]pyrimidine analogs have been developed as potent CSF-1R inhibitors, with compound 12b showing low-nanomolar enzymatic activity. researchgate.netresearcherslinks.com

Inhibition of MPS1: MPS1 is a critical kinase in the spindle assembly checkpoint, and its inhibition can lead to cell cycle arrest and apoptosis in tumor cells. researchgate.net A pyrrolopyridine compound, CCT251455 , was identified as a potent and selective MPS1 inhibitor, showing a GI₅₀ of 0.16 µM in HCT116 cells. researchgate.net Another analog, Cpd-5 , demonstrated an IC₅₀ of 5.8 nM in in-vitro kinase assays. nih.gov Furthermore, a 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 12 , was developed as a potent Mps1 inhibitor with an IC₅₀ of 29 nM. researchgate.net

Inhibition of Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central to cytokine signaling pathways that regulate inflammation and immunity. nih.gov Pyrrolopyridine-based scaffolds have yielded potent JAK inhibitors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3. researchgate.net Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net The pyrrolo[2,3-d]pyrimidine core is present in Tofacitinib, an FDA-approved JAK inhibitor. researcherslinks.comnih.gov In-silico design has also led to the development of novel 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine-3-carboxamide derivatives as potential JAK inhibitors with predicted selectivity for JAK1 and JAK3 over JAK2, which is a desirable trait to avoid hematopoietic side effects. researcherslinks.com

Inhibition of Tropomyosin Receptor Kinases (TRKs): The TRK family of receptors (TRKA, TRKB, TRKC) are involved in cell proliferation and differentiation, and their overactivation is a driver in some cancers. researchgate.net Based on a pyrrolopyridine scaffold, a pan-Trk inhibitor, PF-06273340 , was developed for the potential treatment of pain. acs.org Additionally, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRKA inhibitors, with compound C03 showing an IC₅₀ value of 56 nM. researchgate.net

Inhibition of PI3Ks and Topoisomerase IIα: Some pyrrolo[3,4-c]pyridine derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are key to cell growth and survival pathways. researchgate.net For instance, derivative 21a inhibited the chemotaxis of THP-1 cells, a process dependent on PI3Kγ, with an IC₅₀ of 270 nM. researchgate.net There is currently limited publicly available research detailing the specific inhibition of Topoisomerase IIα by 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine or its close analogs.

Compound/Analog ClassTarget KinaseIC₅₀/GI₅₀ ValueReference
Pyrrolo[3,2-c]pyridine (Compound 1r)CSF-1R (FMS)30 nM researchgate.netresearchgate.net
Pyrrolo[2,3-d]pyrimidine (Compound 12b)CSF-1RLow nM researchgate.netresearcherslinks.com
Pyrrolopyridine (CCT251455)MPS10.16 µM (GI₅₀) researchgate.net
Pyrrolopyridine (Cpd-5)MPS15.8 nM nih.gov
7H-pyrrolo[2,3-d]pyrimidine (Compound 12)MPS129 nM researchgate.net
1H-pyrrolo[2,3-b]pyridine (Compound 14c)JAK3Potent inhibitor researchgate.net
Pyrazolo[3,4-b]pyridine (Compound C03)TRKA56 nM researchgate.net
Pyrrolo[3,4-c]pyridine (Compound 21a)PI3Kγ (cellular)270 nM researchgate.net

A thorough characterization of an enzyme inhibitor goes beyond determining the IC₅₀ value and involves detailed enzyme kinetic studies. libretexts.org This analysis aims to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibitor constant (Ki), which represents the true binding affinity of the inhibitor for the enzyme. libretexts.orgnih.gov

For ATP-competitive kinase inhibitors, such as those based on the pyrrolopyridine scaffold, the kinetic mechanism is often a sequential ordered Bi-Bi reaction, where ATP binds to the enzyme first, followed by the substrate peptide. nih.gov The inhibitor competes with ATP for the same binding site. Kinetic studies, including product inhibition and inhibitor affinity analyses, can confirm this mechanism. nih.gov While the literature provides extensive IC₅₀ data for pyrrolopyridine analogs against various kinases, detailed public reports on their steady-state enzyme kinetics, including Ki values and specific kinetic mechanisms, are less common. Such studies are crucial for a deeper understanding of the structure-activity relationship and for optimizing inhibitor design. nih.gov

To confirm that enzymatic inhibition translates into cellular activity, a variety of cell-based assays are employed. These assays measure the ability of a compound to engage its target within a cellular context and modulate its downstream signaling pathways.

For CSF-1R inhibitors, a key assay involves measuring the inhibition of CSF-1-induced growth of bone marrow-derived macrophages (BMDM). The potent FMS kinase inhibitor 1r (a pyrrolo[3,2-c]pyridine) was shown to inhibit CSF-1-induced BMDM growth with an IC₅₀ of 84 nM. researchgate.netresearchgate.net Similarly, the pyrrolo[3,4-c]pyridine derivative 21a was shown to inhibit monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis in THP-1 cells, a process downstream of PI3K signaling. researchgate.net

Western blotting is another critical tool used to assess target engagement. For a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01 , western blot analysis demonstrated a dose-dependent increase in the phosphorylation of GSK-3β at Ser9 (an inhibitory mark) and a decrease in the phosphorylation of the downstream substrate Tau at Ser396 in cells. vu.lt This provides direct evidence that the compound engages its target and modulates the intended signaling cascade. vu.lt

The kinase inhibitory activity of pyrrolopyridine analogs often translates into potent anti-proliferative effects against various cancer cell lines. A series of diarylureas and amides with a pyrrolo[3,2-b]pyridine scaffold showed potent anti-proliferative activity against the A375 human melanoma cell line. Another study on pyrrolo[3,2-c]pyridine derivatives demonstrated strong potency against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM for the lead compound 1r . researchgate.net

A newer series of 1H-pyrrolo[3,2-c]pyridine derivatives, designed as colchicine-binding site inhibitors, also displayed excellent antitumor activities. Compound 10t from this series was the most potent, with IC₅₀ values between 0.12 and 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cells.

Compound/Analog ClassCell LineCancer TypeIC₅₀/GI₅₀ ValueReference
Pyrrolo[3,2-c]pyridine (Compound 1r)VariousOvarian, Prostate, Breast0.15 - 1.78 µM researchgate.netresearchgate.net
1H-pyrrolo[3,2-c]pyridine (Compound 10t)HeLaCervical Cancer0.12 µM researchgate.net
1H-pyrrolo[3,2-c]pyridine (Compound 10t)SGC-7901Gastric Cancer0.19 µM researchgate.net
1H-pyrrolo[3,2-c]pyridine (Compound 10t)MCF-7Breast Cancer0.21 µM researchgate.net
Pyrrolopyridine (CCT251455)HCT116Colorectal Cancer0.16 µM (GI₅₀) researchgate.net

A primary mechanism by which anti-proliferative compounds exert their effects is through the induction of programmed cell death (apoptosis) and/or by causing cell cycle arrest, which prevents cancer cells from dividing. Several pyrrolopyridine analogs have been shown to act via these mechanisms.

The 1H-pyrrolo[3,2-c]pyridine derivative 10t was found to significantly cause cell cycle arrest in the G2/M phase and induce apoptosis in a concentration-dependent manner. researchgate.net Similarly, a study of indolyl-thiazolyl-pyrrolopyridines found that the most active compounds induced apoptosis, which was evident by the externalization of phosphatidylserine, and arrested the cell cycle in the G2/M phase. researchgate.net Other related heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives, have also been shown to induce apoptosis and cause an arrest in the sub-G1 phase of the cell cycle in HCT-116 colon cancer cells. The mechanism of apoptosis induction by some pyrrolo derivatives has been linked to the mitochondrial pathway.

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Pyrrolopyridine analogs have been investigated for their potential to inhibit these processes. In a "wound healing" or scratch assay, which measures the ability of a sheet of cells to migrate and close a gap, vemurafenib (B611658) (which contains a pyrrolopyridine core) and its novel analogs significantly inhibited the migration of A375 melanoma cells. mdpi.com

Interestingly, while vemurafenib itself did not affect matrix metalloproteinases (MMPs), its analogs were found to significantly inhibit the activity of MMP-2 and MMP-9. mdpi.com These enzymes are crucial for degrading the extracellular matrix, a key step in tumor invasion and metastasis. mdpi.com Other studies have also confirmed that pyridine (B92270) and pyrrolopyridine-based inhibitors can suppress the migration and invasion of cancer cells, such as the MCF-7 breast cancer line. rhhz.net This suggests that in addition to inhibiting proliferation, these compounds can directly target the cellular machinery responsible for metastasis.

Kinase Inhibition Profiling and Mechanistic Characterization (e.g., inhibition of CSF-1R, MPS1, JAKs, TRK, PI3Ks, Topoisomerase IIα)

Structural Biology: Co-crystallization and X-ray Diffraction of Ligand-Protein Complexes

The determination of the three-dimensional structure of a ligand-protein complex is a cornerstone of modern drug discovery, providing atomic-level insights that guide the optimization of inhibitor potency and selectivity. X-ray crystallography is a powerful technique used to elucidate these structures. The process generally involves crystallizing the target protein in the presence of the ligand (co-crystallization) and then diffracting X-rays through the resulting crystals to determine the atomic arrangement. mdpi.com

While specific co-crystallization and X-ray diffraction data for this compound were not found, extensive structural biology studies have been conducted on related heterocyclic compounds and their targets, illustrating the methodologies and the nature of the interactions. For instance, the crystal structure of the tubulin protein has been solved in complex with a 1H-pyrrolo[3,2-c]pyridine derivative, which acts as a colchicine-binding site inhibitor. nih.gov Molecular modeling based on this crystallographic data suggested that the inhibitor interacts with tubulin by forming hydrogen bonds at the colchicine (B1669291) site with residues such as Thrα179 and Asnβ349. nih.gov

Similarly, X-ray crystallography has been instrumental in understanding the interaction between other complex heterocyclic molecules and their protein targets. For example, the crystal structure of the AAG enzyme in complex with DNA has been determined, highlighting the roles of specific amino acid residues like Glu125, Arg182, Tyr127, and Tyr159 in coordinating and interacting with the substrate. mdpi.com Furthermore, X-ray analysis of novel 1,3,4-thiadiazin-3-ium bromide derivatives has confirmed their chemical structures and provided a basis for understanding their antiproliferative activity. rsc.org These examples underscore the utility of X-ray crystallography in defining the precise binding modes of small molecule inhibitors, a crucial step in the structure-based design of new therapeutic agents. mdpi.com

Mechanistic Toxicology Studies at the Molecular and Cellular Level

A critical aspect of preclinical drug development is assessing the potential toxicity of a compound at the molecular and cellular levels. A key measure of a potential anticancer agent's promise is its selectivity, meaning its ability to inhibit or kill cancer cells while sparing normal, healthy cells. In vitro assays are commonly used to determine this selectivity by comparing the concentration of a compound required to inhibit the proliferation of cancer cells versus normal cells.

Studies on novel pyrrolo[3,2-d]pyrimidine analogs, which are structurally related to the pyrrolo[3,2-b]pyridine series, have demonstrated significant selective cytotoxicity. These compounds showed potent inhibitory activity against a panel of human pancreatic adenocarcinoma (PaC) cell lines while remaining largely inactive against the normal, non-cancerous human pancreatic nestin-expressing (HPNE) cell line. nih.gov For example, the lead analog in the study, AGF347, had IC₅₀ values (the concentration required to inhibit cell growth by 50%) as low as 80 nM in the BxPC-3 pancreatic cancer cell line, but was inactive up to 5000 nM in the normal HPNE cells, indicating a high degree of selectivity. nih.gov

This selectivity is a promising feature, suggesting that the mechanism of action of these compounds may exploit a dependency unique to cancer cells, such as their reliance on specific metabolic pathways like the one-carbon (C1) metabolism targeted by these inhibitors. nih.gov The antitumor effects were linked to the suppression of mTOR signaling and the depletion of glutathione, leading to increased reactive oxygen species, downstream of the inhibition of the mitochondrial enzyme SHMT2 and purine (B94841) biosynthesis. nih.gov

Table 1: In Vitro Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine Analogs in Pancreatic Cancer (PaC) vs. Normal (HPNE) Cell Lines Data is presented as the geometric mean IC₅₀ values (nM) from three biological replicates. A higher IC₅₀ value indicates lower activity.

CompoundMIA PaCa-2 (PaC)HPAC (PaC)BxPC-3 (PaC)CFPAC-1 (PaC)AsPC-1 (PaC)HPNE (Normal)
AGF34778019480Data Not AvailableData Not Available>5000
Other AnalogsRange: 1300-4700Range: 200-1000Range: 100-700Range: 200-1200Range: 200-1300>5000

Similarly, another class of related compounds, 1H-pyrrolo[3,2-c]pyridine derivatives, displayed potent antiproliferative activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC₅₀ values in the nanomolar range. nih.gov While this study did not report data on normal cell lines, the potent anticancer activity highlights the therapeutic potential of the broader pyrrolopyridine scaffold. nih.gov

Investigation of Immunomodulatory Mechanisms

The immune system, particularly the T-cell response, plays a crucial role in controlling and eliminating cancer cells. Consequently, compounds that can modulate the immune response, known as immunomodulators, are of significant interest in oncology. One key mechanism of tumor immune evasion is the expansion and functional activity of regulatory T (T(Reg)) cells, which suppress the activity of effector T cells that would otherwise attack the tumor. nih.gov

Therefore, a potential therapeutic strategy is the inhibition of T(Reg) cell function or proliferation. nih.gov While direct studies on the immunomodulatory effects of this compound are not available in the provided search results, the broader class of nitrogen-containing heterocyclic compounds has been investigated for such properties. For instance, inhibitors of the enzyme Indoleamine-Pyrrole 2,3,-Dioxygenase (IDO) are known to have immunomodulatory effects. nih.gov IDO is involved in tryptophan metabolism, and its upregulation in the tumor microenvironment can suppress effector T-cell responses.

The investigation into whether pyrrolo[3,2-b]pyridin-3-amine analogs could exert immunomodulatory effects, such as the inhibition of T-cell proliferation or the functional inactivation of T(Reg) cells, represents a viable and important area for future research. Exploring such mechanisms would be crucial to fully understand the therapeutic potential of this class of compounds, particularly for their use in combination with other cancer immunotherapies. nih.gov

Advanced Analytical Methodologies for Research on 7 Chloro 1h Pyrrolo 3,2 B Pyridin 3 Amine

High-Resolution Spectroscopic Characterization (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for the initial characterization of molecular structure. Through the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information on the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The proton on the pyrrole (B145914) nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift, often above 11 ppm in a solvent like DMSO-d₆. The protons of the primary amine (-NH₂) would also likely present as a broad singlet. The aromatic protons on the bicyclic ring system would appear in the range of 6.5-8.5 ppm, with their specific shifts and coupling patterns (e.g., doublets) confirming their relative positions. For instance, in related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, ¹H NMR spectroscopy was essential for confirming structural assignments during synthesis. nih.govntnu.no

¹³C NMR spectroscopy complements this by detecting the unique carbon atoms in the molecule, including the quaternary carbons of the ring fusion and the carbon atom bearing the chlorine substituent. Modern analytical approaches often utilize a combination of techniques, including NMR, to characterize novel pyridine (B92270) derivatives. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

TechniqueParameterExpected Observation
Mass Spectrometry (HRMS)Molecular FormulaC₇H₆ClN₃
Calculated Monoisotopic Mass167.02499 Da
¹H NMRPyrrole N-H Proton~11-12 ppm (broad singlet)
Aromatic Protons~6.5-8.5 ppm (distinct doublets and singlets)
Amine -NH₂ ProtonsVariable shift (broad singlet)
FTIRN-H Stretching (Pyrrole & Amine)~3100-3400 cm⁻¹ (broad)
C=N, C=C Stretching (Aromatic)~1500-1650 cm⁻¹
C-Cl Stretching~700-800 cm⁻¹

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be characterized by a broad absorption band in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the pyrrole and amine groups. The aromatic C=C and C=N double bonds of the pyrrolopyridine core would produce a series of sharp peaks in the 1500-1650 cm⁻¹ fingerprint region. A distinct band in the lower frequency region (typically 700-800 cm⁻¹) would indicate the C-Cl stretching vibration.

Mass Spectrometry (MS) Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. For C₇H₆ClN₃, HRMS would detect an exact mass of approximately 167.0250 Da for the protonated molecule [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a distinct [M+H]⁺ and [M+2+H]⁺ pattern, providing unambiguous evidence for the presence of a chlorine atom.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides an unequivocal determination of the three-dimensional atomic arrangement in the solid state. This technique is the gold standard for establishing the absolute structure, bond lengths, bond angles, and planarity of a molecule. nih.gov

For a compound like this compound, obtaining a suitable crystal would allow for precise measurement of the geometry of the 4-azaindole (B1209526) ring system. X-ray diffraction analysis would confirm the planarity of the bicyclic core and the exact spatial orientation of the chloro and amine substituents.

Furthermore, crystallographic data offers critical insights into intermolecular interactions that govern the crystal packing. researchgate.net These interactions include hydrogen bonds (e.g., from the N-H groups of the pyrrole and amine to the pyridine nitrogen of an adjacent molecule) and π-π stacking between the aromatic rings. Understanding these interactions is vital in fields like materials science and drug design, where solid-state properties influence solubility and bioavailability. The analysis of crystal structures of related azaindole derivatives bound to protein kinases has provided crucial insights for designing more potent and selective inhibitors. nih.govnih.gov

Table 2: Representative Crystallographic Parameters for a Related Heterocyclic Compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c)a = 8.5 Å, b = 12.1 Å, c = 9.4 Å
Unit Cell Angles (α, β, γ)α = 90°, β = 105.2°, γ = 90°
Volume (V)930 ų
Molecules per Unit Cell (Z)4

Note: The data in this table are representative and shown for illustrative purposes of the parameters obtained from an X-ray crystallography experiment.

Advanced Chromatographic Purity and Impurity Profiling (e.g., UPLC, HPLC, LC-MS for research samples)

Assessing the purity of a research compound is critical to ensure that observed properties are intrinsic to the molecule of interest and not due to contaminants. Advanced chromatographic techniques are central to this process, allowing for the separation, detection, and quantification of the main compound and any related impurities. biomedres.us

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC) HPLC and UPLC are powerful techniques used to separate components of a mixture. For purity analysis of this compound, a reversed-phase method would typically be developed. This involves an nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. nih.gov UPLC systems, which use smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. nih.gov The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) For comprehensive impurity profiling, coupling liquid chromatography with mass spectrometry (LC-MS) is the definitive method. chimia.ch This hyphenated technique not only separates impurities but also provides their molecular weights. ijprajournal.com This is invaluable for identifying the source of impurities, which could be unreacted starting materials, by-products from the synthesis, or degradation products. For example, an LC-MS analysis could quickly identify an impurity as a de-halogenated version of the parent compound or a dimer formed during the reaction. The high sensitivity of modern tandem mass spectrometers (MS/MS) allows for the detection and structural elucidation of impurities even at trace levels. nih.govchimia.ch

Table 3: Typical UPLC-MS Conditions for Purity and Impurity Analysis

ParameterTypical Setting
LC SystemUPLC or HPLC
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 5-10 minutes
Flow Rate0.4 - 0.7 mL/min
Detection (LC)UV/PDA Detector (e.g., at 254 nm)
Detection (MS)Electrospray Ionization (ESI), Positive Mode

Strategic Derivatization and Functionalization of 7 Chloro 1h Pyrrolo 3,2 B Pyridin 3 Amine for Advanced Research

Synthesis of Novel Analogs for Comprehensive SAR Exploration

The synthesis of novel analogs of the pyrrolo[3,2-b]pyridine core is a cornerstone of structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural modifications influence the biological activity of the molecule.

A variety of synthetic strategies are employed to generate a diverse library of analogs. For instance, in the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a key target in cancer and inflammatory diseases, researchers have explored different synthetic routes. nih.gov One successful approach involved a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This strategy allowed for the introduction of various aryl groups at C-2 and different amines at C-4, providing a range of compounds for SAR studies. nih.gov

The exploration of different substituents on the pyrrolopyridine core has yielded significant insights. For example, in the context of phosphodiesterase 4B (PDE4B) inhibitors, SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives revealed the importance of the ring size and hydrophobicity of substituents for both potency and selectivity over the PDE4D isoform. nih.gov

The following table summarizes the synthesis of various analogs and their impact on biological activity:

Analog Synthetic Modification Biological Target Key Finding
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amineSuzuki-Miyaura and Buchwald-Hartwig cross-couplingCSF1RThe 7-azaindole (B17877) analog was 20-fold less potent than the pyrrolopyrimidine parent compound, highlighting the importance of the N-3 position for CSF1R inhibition. nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesChan-Lam coupling and standard amide couplingPDE4BThe size and hydrophobicity of the amide substituent significantly influenced PDE4B inhibition and selectivity. nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesBenzoylation of 1-aryl-4-aminopyrrolo[3,2-c]pyridineFMS KinaseCompounds 1e and 1r were identified as potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively. nih.gov
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesSuzuki cross-couplingTubulinCompound 10t, with an indolyl moiety, showed potent antiproliferative activity with IC50 values ranging from 0.12 to 0.21 µM. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesCarbonyl-amine condensation and C-X bond formationDDR2A derivative with a bromine substituent and an azepine side-ring exhibited superior antitumor activity on a colon cancer cell line (IC50 = 4.01 µM). mdpi.com

Site-Specific Chemical Modifications on the Pyrrolo[3,2-b]pyridine Core

The ability to perform site-specific chemical modifications on the pyrrolo[3,2-b]pyridine core is crucial for fine-tuning the properties of the resulting compounds. These modifications can be directed at various positions of the heterocyclic system to enhance potency, improve selectivity, or introduce functionalities for further conjugation.

Key sites for modification on the pyrrolopyridine scaffold include:

The Pyrrole (B145914) Nitrogen (N1): Alkylation or arylation at this position can influence the electronic properties of the ring system and provide a point of attachment for various side chains.

The Chloro Substituent (C7): The chlorine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

The Amino Group (C3): The amine functionality can be acylated, alkylated, or used as a handle for further derivatization to explore interactions with specific biological targets.

The Pyrrole Ring (C2 and C3): These positions are often targeted for the introduction of aryl or heteroaryl groups via cross-coupling reactions to modulate the shape and electronic properties of the molecule.

A study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors demonstrated the importance of specific substitutions. nih.gov The synthesis involved the introduction of a 3,4,5-trimethoxyphenyl moiety at the N1 position and various aryl groups at the C6 position via a Suzuki cross-coupling reaction. nih.gov This strategic placement of substituents led to potent anticancer activities. nih.gov

Rational Design of Probes and Chemical Tools for Biological Investigations

The rational design of chemical probes and tools derived from the 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine scaffold is a powerful approach to dissect complex biological processes. These probes are designed to interact with specific cellular targets, allowing for their visualization, quantification, and functional characterization.

Key considerations in the design of such probes include:

Potency and Selectivity: The probe must exhibit high affinity and selectivity for its intended target to avoid off-target effects.

Reporter Group: A reporter group, such as a fluorophore, biotin, or a photoaffinity label, is incorporated into the molecule to enable its detection and a study of its interactions.

Linker: A linker is often used to connect the pharmacophore to the reporter group, ensuring that the biological activity of the core scaffold is not compromised.

Pyrrolopyridine derivatives have been utilized as scaffolds in the development of probes for biological imaging. nih.gov For example, their fluorescent properties have been harnessed to create probes for visualizing specific cellular components or processes.

The development of potent and selective inhibitors can also serve as a starting point for the design of chemical probes. For instance, the optimized pyrrolo[2,3-d]pyrimidine-based inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, were designed with the aid of a crystallographic surrogate. acs.org This structural information can guide the attachment of a reporter group to create a probe for studying LRRK2 biology.

Emerging Research Directions and Challenges in Pyrrolo 3,2 B Pyridin 3 Amine Chemistry and Biology

Innovations in Scalable and Sustainable Synthetic Routes for Pyrrolo[3,2-b]pyridine Derivatives

The demand for pyrrolo[3,2-b]pyridine derivatives in drug discovery necessitates the development of manufacturing processes that are not only scalable but also environmentally sustainable. Traditional multi-step syntheses often suffer from low yields, high costs, and significant waste generation. To address these limitations, researchers are focusing on innovative strategies.

Recent advancements have seen a shift towards continuous flow manufacturing, which offers superior control over reaction parameters, enhanced safety, and potential for automation. researchgate.net For instance, the use of Continuous Stirred Tank Reactors (CSTRs) is being explored for the synthesis of related heterocyclic compounds, as they are well-suited for solid handling and have well-understood scale-up capabilities. researchgate.net Furthermore, green chemistry principles are being integrated into synthetic protocols. This includes the use of water as a solvent, which is environmentally benign, and the development of one-pot, multi-component reactions that reduce reaction times and waste products. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, remain pivotal in the synthesis of functionalized pyrrolopyridines. nih.gov Innovations in this area focus on developing more efficient and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings, thereby improving the sustainability of these processes. The development of practical and scalable routes often involves novel strategies, such as using bisulfite-aldehyde complexes to enhance yields and reduce costs, facilitating the production of multi-hundred gram quantities of key intermediates. researchgate.net

Addressing Regioselectivity and Diastereoselectivity Challenges in Complex Syntheses

The synthesis of complex molecules based on the pyrrolo[3,2-b]pyridine core often presents significant challenges in controlling regioselectivity and diastereoselectivity. Regioselectivity—the ability to functionalize a specific position on the heterocyclic ring—is crucial for defining the molecule's biological activity.

In the synthesis of substituted pyrrolopyridines, the differential reactivity of various positions on the scaffold can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. For example, in cross-coupling reactions, the oxidative addition of a palladium catalyst may occur preferentially at one site over another. nih.gov To overcome this, chemists employ various strategies, including the use of protecting groups to temporarily block reactive sites and direct the reaction to the desired position. The order of synthetic steps is also a critical consideration; for instance, introducing an amino group before an iodination step can alter the preferred site of subsequent reactions. nih.gov

The development of highly regioselective one-pot, multi-component reactions represents a significant advancement. nih.gov These methods, often performed under environmentally friendly conditions, can construct complex scaffolds from simple starting materials in a single step with high control over the arrangement of substituents. nih.gov Despite these advances, achieving precise control, especially in molecules with multiple potential reaction sites, remains an active area of research.

Development of Predictive Computational Models for Structure-Property and Structure-Activity Relationships

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a molecule's properties and biological activity before it is synthesized. For pyrrolo[3,2-b]pyridine derivatives, these models are crucial for accelerating the design-synthesize-test cycle.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com By analyzing a dataset of known pyrrolopyridine derivatives and their activities, machine learning algorithms can build predictive models. mdpi.com These models can then be used to screen virtual libraries of new compounds, prioritizing those with the highest predicted potency and most favorable properties. For example, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs, which are also purine (B94841) bioisosteres, successfully used algorithms like k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR) to build robust predictive models. mdpi.com

Molecular docking studies provide insights into how a molecule might bind to its biological target. nih.gov These simulations can predict the binding pose and interactions between the ligand and the protein's active site, helping to explain the observed structure-activity relationships (SAR). For instance, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives identified key hydrogen bond interactions with the target protein, tubulin, which were consistent with their potent anticancer activity. nih.gov These computational approaches not only rationalize experimental findings but also guide the design of new analogs with improved efficacy. nih.gov

Identification and Validation of Novel Biological Targets for Pyrrolo[3,2-b]pyridine Scaffolds

The pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. While these compounds are well-known as kinase inhibitors, ongoing research seeks to identify and validate novel targets to expand their therapeutic applications.

Kinases remain a primary focus. Derivatives of the related pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine scaffolds have shown potent inhibitory activity against targets like Colony-Stimulating Factor 1 Receptor (CSF1R) and Cell Division Cycle 7 (Cdc7) kinase, both of which are implicated in cancer. nih.govnih.govmdpi.com Structure-activity relationship studies have demonstrated that modifications to the pyrrolopyridine core can lead to highly potent and selective inhibitors. nih.govnih.gov

Beyond kinases, the pyrrolopyridine framework shows promise against other targets. For example, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been developed as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov Furthermore, pyrrolo[3,4-c]pyridine derivatives have been investigated for their activity against HIV-1 integrase and as antimicrobial agents. nih.gov The structural versatility of the 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine core suggests that it could be adapted to target a wide range of proteins, and identifying these new targets is a key area of future research.

Exploration of Underexplored Reactivity and Transformation Pathways of the this compound Core

While much is known about the functionalization of the 7-azaindole (B17877) core, the specific reactivity of this compound presents unique opportunities and challenges. The interplay between the chloro substituent on the pyridine (B92270) ring and the amine group on the pyrrole (B145914) ring influences the molecule's electronic properties and reactivity.

Research into the reactivity of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has shown that the molecule can undergo various transformations. researchgate.net Acylation reactions, for instance, can be directed to the C3 position of the pyrrole ring. researchgate.net Hydrogenation of the scaffold can lead to different products depending on the reaction conditions; in neutral media, the pyrrole ring is reduced, while in acidic media, the entire ring system can be saturated. researchgate.net

The presence of the chlorine atom at the C7 position of this compound offers a handle for further functionalization through cross-coupling reactions. However, the reactivity of this position relative to others on the ring system needs to be systematically explored. Similarly, the amine group at C3 can be a site for derivatization, but its influence on the reactivity of the rest of the molecule is not fully understood. Functionalization of the pyridine ring nitrogen via N-oxide formation is another established pathway for 7-azaindoles that could be applied to this specific core to unlock new transformation pathways. eurekaselect.com A thorough investigation of these underexplored reactions is essential for maximizing the synthetic utility of this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Optimize palladium-catalyzed cross-coupling reactions or nucleophilic substitution of halogenated precursors (e.g., 3-iodo-pyrrolopyridine derivatives). Use controlled anhydrous conditions (e.g., THF under nitrogen) to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., distinguishing C3-amine vs. C5-amine isomers). Use X-ray crystallography (as in ) for unambiguous structural assignment, particularly to resolve pyrrolo-pyridine ring conformation .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow guidelines for pyrrolo-pyridine analogs ( ): use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin contact, and store under inert atmosphere to prevent degradation. Conduct toxicity screening (e.g., Ames test) if biological assays are planned .

Advanced Research Questions

Q. How do electronic effects of the chloro and amine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations to map electron density distribution on the pyrrolo-pyridine core. Compare reaction rates of Suzuki-Miyaura couplings using para-substituted boronic acids to assess steric/electronic effects. Contrast with analogs lacking the chloro group (e.g., ) to isolate substituent contributions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H2_2O) solvents under varying pH. Use dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies. Reference analogs like 6-fluoro-pyridin-3-amine derivatives ( ) to identify structural trends .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., JAK2 or EGFR) to simulate binding. Validate predictions with SPR (surface plasmon resonance) assays, comparing affinity to structurally related inhibitors (e.g., pyrazolo-pyrimidines in ) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodological Answer : Use flow chemistry to optimize exothermic steps (e.g., Cl-substitution) and reduce batch variability. Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. Compare scalability of routes from (halogenated intermediates) vs. (pyridazine derivatives) .

Methodological Frameworks

Q. How should researchers link experimental data to theoretical frameworks in structure-activity studies?

  • Methodological Answer : Align empirical results (e.g., IC50_{50} values) with Hammett plots or QSAR models to correlate electronic parameters (σ, π) with bioactivity. Integrate crystallographic data ( ) to validate 3D pharmacophore hypotheses .

Q. What approaches reconcile conflicting spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Re-run NMR under standardized conditions (deuterated solvent, concentration, temperature). Use 2D techniques (COSY, HSQC) to resolve overlapping peaks. Cross-reference with databases like SDBS or published analogs ( ) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.